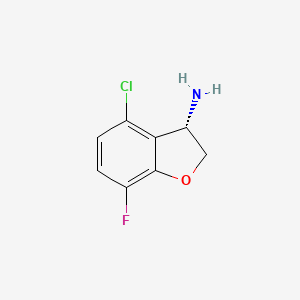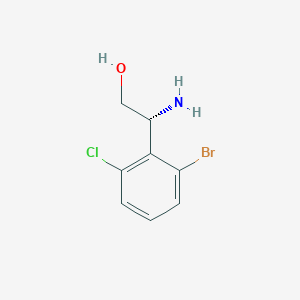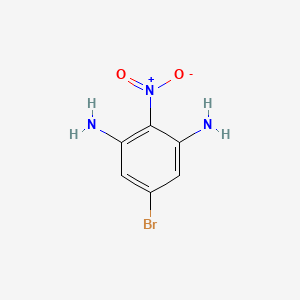
5-Bromo-2-nitrobenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-nitrobenzene-1,3-diamine: is an organic compound with the molecular formula C6H6BrN3O2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a nitro group, and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitrobenzene-1,3-diamine typically involves a multi-step process:
Nitration: The starting material, benzene, undergoes nitration to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Amination: The nitro group is then reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino groups in 5-Bromo-2-nitrobenzene-1,3-diamine can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-nitrobenzene-1,3-diamine is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It is also used in the preparation of polymers and advanced materials .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated and nitrated aromatic compounds on biological systems.
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, electronic materials, and specialty chemicals. Its reactivity makes it a valuable building block for various industrial processes .
Mechanism of Action
The mechanism of action of 5-Bromo-2-nitrobenzene-1,3-diamine involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and nitro groups on the benzene ring influence the reactivity and orientation of the compound in these reactions. The amino groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
2-Bromo-1,3-diaminobenzene: Similar structure but lacks the nitro group.
5-Nitro-2-aminobenzene-1,3-diamine: Similar structure but lacks the bromine atom.
4-Bromo-2-nitroaniline: Similar structure but with different substitution pattern.
Uniqueness: The combination of these functional groups makes it a versatile compound for various synthetic and industrial applications .
Properties
Molecular Formula |
C6H6BrN3O2 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
5-bromo-2-nitrobenzene-1,3-diamine |
InChI |
InChI=1S/C6H6BrN3O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,8-9H2 |
InChI Key |
BZYFEDNLPOUVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)[N+](=O)[O-])N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


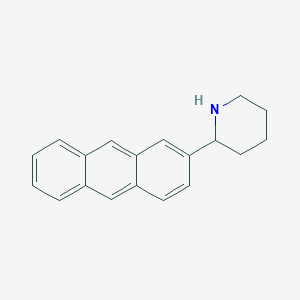
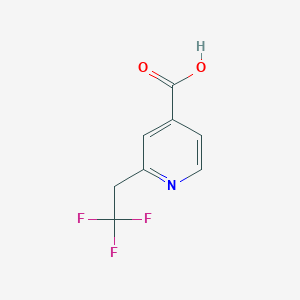

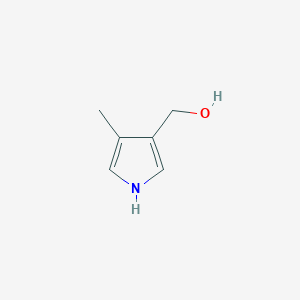
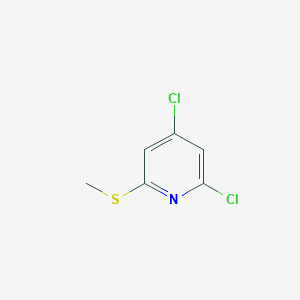
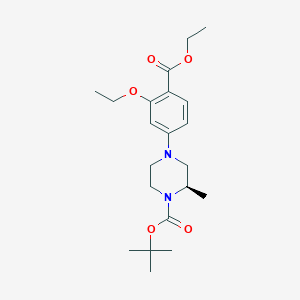
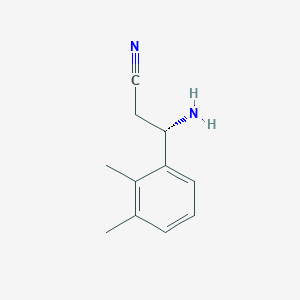
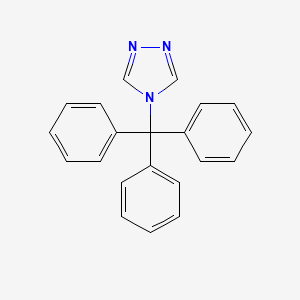
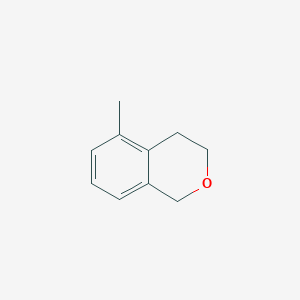
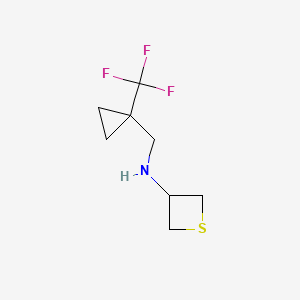
![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)
